molecular formula C9H15NO5 B3105226 7-Oxa-1-azaspiro[4.4]nonane hemioxalate CAS No. 1523571-97-2

7-Oxa-1-azaspiro[4.4]nonane hemioxalate

Cat. No.: B3105226
CAS No.: 1523571-97-2
M. Wt: 217.22 g/mol
InChI Key: JHELNOJRZAALHG-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonane hemioxalate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.4 g/mol . This compound is known for its unique spiro structure, which includes an oxygen and nitrogen atom within a nonane ring system. It is utilized in various scientific research fields due to its stability and reactivity.

Preparation Methods

The synthesis of 7-Oxa-1-azaspiro[4.4]nonane hemioxalate involves several steps, typically starting with the formation of the spiro ring system. One common synthetic route includes the reaction of a suitable oxirane with an amine to form the spiro compound. The hemioxalate salt is then formed by reacting the spiro compound with oxalic acid .

Industrial production methods often involve bulk synthesis techniques, ensuring high purity and yield. These methods may include the use of advanced catalytic processes and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

7-Oxa-1-azaspiro[4.4]nonane hemioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-amines .

Mechanism of Action

The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

CAS No.

1523571-97-2

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane;oxalic acid

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(8-4-1)3-5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

JHELNOJRZAALHG-UHFFFAOYSA-N

SMILES

C1CC2(CCOC2)NC1.C1CC2(CCOC2)NC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCOC2)NC1.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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